N,N'-Bis(salicylidene)-1,3-propanediamine
Description
Isobavachromene is a naturally occurring organic compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. It is a member of the flavonoid family and is known for its antibacterial and antifungal properties . The compound has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol .
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDZYURQCUYZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059513 | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
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Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N'-Bis(salicylidene)-1,3-propanediamine | |
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CAS No. |
120-70-7 | |
| Record name | Bis(salicylidene)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
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| Record name | Disalicylidene propandiamine | |
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| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
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| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
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| Record name | α,α'-trimethylenedinitrilodi-o-cresol | |
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Preparation Methods
Toluene-Ester Systems
A patent detailing the synthesis of N,N'-Bis-salicylidene-1,2-propanediamine proposes a toluene-ester solvent system to enhance product separation. Although designed for a positional isomer, the methodology offers insights into optimizing solvent polarity:
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Aldol Condensation : Toluene facilitates azeotropic removal of water, shifting equilibrium toward imine formation.
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Ester Additives : Methyl or ethyl acetate improves phase separation during workup, yielding an oily toluene layer containing the product.
Adapting this protocol for the 1,3-propanediamine derivative could address challenges in isolating hydrophilic byproducts.
Characterization and Quality Control
Post-synthetic analysis ensures structural fidelity and purity:
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¹H NMR : Resonances at δ 8.03 ppm (HC=N) and δ 12.81 ppm (phenolic -OH) confirm successful imine formation.
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Melting Point : Consistent observation of 51–53°C aligns with literature values.
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HPLC : Purity >95% is achievable via recrystallization or column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol | 78 | 4–6 | 85–90 | >95 |
| Hydrothermal | Ethanol | 120–150 | 2–3 | 90–92 | >97 |
| Acetonitrile Reflux | Acetonitrile | 82 | 48 | 88–90 | >95 |
| Toluene-Ester | Toluene | 110 | 24 | 98* | >98* |
*Reported for 1,2-propanediamine analog.
Industrial-Scale Considerations
While laboratory methods prioritize purity, industrial applications demand cost-effective scalability. The patent method’s use of toluene and ester compounds demonstrates potential for large-scale production, though substituting 1,3-propanediamine for 1,2-propanediamine requires validation. Key challenges include:
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Raw Material Availability : 1,3-Propanediamine’s higher cost compared to 1,2-isomers.
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Waste Management : Ethanol and acetonitrile recovery systems to minimize environmental impact.
Scientific Research Applications
Coordination Chemistry
N,N'-Bis(salicylidene)-1,3-propanediamine acts as a chelating agent, forming stable complexes with various metal ions. These complexes are useful in:
- Synthesis of Metal Complexes : It has been utilized to synthesize trinuclear heterometallic complexes, such as Cu(II)-Mn(II) complexes, which exhibit interesting magnetic properties and structural characteristics .
| Complex Type | Metal Ions | Reference |
|---|---|---|
| Trinuclear | Cu(II), Mn(II) | Dalton Transactions |
| Mononuclear | Ni(II) | Journal of Inorganic Biochemistry |
Catalysis
The compound serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. It has been reported to facilitate:
- Oxidation Reactions : The ligand can enhance the efficiency of oxidation reactions involving alcohols and other substrates.
- Cross-Coupling Reactions : It has potential applications in Suzuki and Heck coupling reactions, providing pathways for synthesizing complex organic molecules.
Analytical Chemistry
This compound is employed in analytical methods due to its chelating properties:
- Metal Ion Detection : The ligand forms colored complexes with metal ions that can be quantitatively analyzed using spectrophotometric methods.
- Electrode Modification : Films based on nickel complexes of this ligand have shown promise in electrochemical sensors for detecting various analytes .
Case Study 1: Synthesis of Cu(II)-Mn(II) Complexes
A study highlighted the synthesis of five new trinuclear heterometallic Cu(II)-Mn(II) complexes using this compound as a ligand. The research focused on the impact of different anionic co-ligands on the structural and magnetic properties of the resulting complexes .
Case Study 2: Modified Electrodes for Sensing Applications
Modified electrodes utilizing nickel-N,N'-bis(salicylidene)-1,3-propanediamine films demonstrated enhanced sensitivity and selectivity for electrochemical sensing applications. The study investigated the influence of the ligand on the performance of these electrodes in detecting environmental pollutants .
Mechanism of Action
Isobavachromene exerts its effects primarily through the inhibition of key enzymes. It inhibits NADH-Ubiquinone oxidoreductase, which is involved in the electron transport chain, and ornithine decarboxylase, which plays a role in polyamine biosynthesis . These inhibitory actions disrupt essential cellular processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Bavachromene: Similar in structure but differs in the position of functional groups.
Xanthohumol C: Another flavonoid with similar bioactivity.
Dorsmanin A: Shares structural similarities but has different pharmacological properties.
Bakuchalcone: A related compound with distinct biological activities.
Uniqueness: Isobavachromene is unique due to its specific inhibitory effects on NADH-Ubiquinone oxidoreductase and ornithine decarboxylase, which are not commonly observed in other similar compounds. This makes it a valuable compound for targeted antimicrobial research and potential therapeutic applications .
Biological Activity
N,N'-Bis(salicylidene)-1,3-propanediamine, commonly referred to as salophen, is a tetradentate Schiff base that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry, catalysis, and materials science. This article provides a comprehensive overview of the biological activity of salophen, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 282.34 g/mol
- CAS Number : 120-70-7
Salophen's structure allows it to form stable complexes with various metal ions, which is crucial for its biological activity.
Salophen primarily acts through the following mechanisms:
- Chelation of Metal Ions : Salophen can chelate metal ions, which alters their bioavailability and reactivity. This property is particularly relevant in the context of metalloproteins and enzyme inhibition.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Mimicry : Salophen complexes have been shown to mimic the activity of certain enzymes, such as catecholase, facilitating biochemical reactions similar to those catalyzed by natural enzymes.
Antimicrobial Properties
Salophen and its metal complexes demonstrate notable antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that salophen exhibits antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
- Fungal Activity : Salophen also displays antifungal activity against species like Candida albicans, contributing to its potential use in treating fungal infections.
Anticancer Activity
Research indicates that salophen complexes with transition metals (e.g., nickel, copper) possess significant anticancer properties:
- Mechanism : These complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
- Case Study : A study demonstrated that nickel(II) salophen complex effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing oxidative stress and apoptosis .
Research Findings and Case Studies
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Development of Novel Therapeutics : Continued exploration of salophen derivatives could lead to the discovery of new antimicrobial and anticancer agents.
- Biomimetic Catalysis : The ability of salophen to mimic enzyme activity opens up possibilities for its application in green chemistry and bioremediation processes.
- Metal Ion Recovery : Salophen's efficiency in recovering noble metals from solutions indicates potential industrial applications .
Q & A
Q. What are the critical safety precautions for handling N,N'-Bis(salicylidene)-1,3-propanediamine in laboratory settings?
this compound is classified as a skin and eye irritant (Category 2/2A under OSHA HazCom). Researchers must:
- Wear nitrile gloves, safety goggles, and lab coats.
- Work in a fume hood to avoid inhalation of dust.
- Immediately rinse skin/eyes with water for 15+ minutes upon exposure and seek medical attention if irritation persists .
- Store in airtight containers away from light and moisture to prevent degradation .
Q. What is the standard protocol for synthesizing this compound?
The ligand is synthesized by refluxing salicylaldehyde (10 mmol) with 1,3-propanediamine (5 mmol) in methanol (20 mL) for 1.5 hours. The yellow crystalline product is filtered, washed with cold methanol, and dried under vacuum with anhydrous CaCl₂. Purity (>99%) is confirmed via GC and non-aqueous titration .
Q. How should researchers characterize the purity and structure of this compound?
Key methods include:
- GC analysis for purity verification (>99%).
- Melting point determination (50–54°C).
- FT-IR spectroscopy to confirm imine (C=N) stretching at ~1630 cm⁻¹ and phenolic O–H bands.
- Single-crystal X-ray diffraction for structural elucidation (e.g., using WinGX or ORTEP-3 software) .
Advanced Research Questions
Q. How do transition metals influence the structural and magnetic properties of trinuclear heterometallic complexes derived from this ligand?
The ligand forms trinuclear Cu(II)-Mn(II) complexes with bridging anions (azide, cyanate, benzoate). Magnetic studies reveal ferromagnetic coupling in Cu-Mn systems (J = +2.1 cm⁻¹ for μ-azide bridges) and antiferromagnetic behavior in Ni(II) complexes. Structural variations (e.g., bond angles, ligand geometry) are analyzed via X-ray crystallography and density functional theory (DFT) .
Q. What methodologies optimize the electrochemical performance of Ni-Salpn-modified electrodes for heavy metal recovery?
Electrodeposition parameters significantly affect performance:
- Electrode material : Glassy carbon outperforms Pt due to higher surface area.
- Deposition potential : −0.8 V (vs. Ag/AgCl) for 300 seconds yields uniform Ni-Salpn films.
- Solution pH : Neutral conditions (pH 7) minimize ligand protonation, enhancing metal adsorption (e.g., Pb²⁺ recovery efficiency >90% at 25°C) .
Q. How can computational modeling resolve contradictions in coordination geometry for Cd(II) and Hg(II) complexes?
DFT calculations (e.g., B3LYP/def2-TZVP) reveal Cd(II) prefers distorted octahedral geometry with μ₁,₃-azide bridges, while Hg(II) adopts linear coordination due to relativistic effects. Experimental EXAFS and magnetic data validate these models, resolving discrepancies in earlier crystallographic reports .
Q. What strategies improve selective metal ion recovery using resin-immobilized this compound?
Amberlite XAD-4 resin functionalized with the ligand achieves >97% recovery of Cu²⁺, Pb²⁺, and Zn²⁺ from wastewater. Elution specificity is pH-dependent:
- Cu²⁺ : 1 M HCl (pH 1.2) at 2 mL/min flow rate.
- Pb²⁺ : 0.5 M HNO₃ (pH 1.8) with 98% efficiency. Competitive adsorption studies (e.g., with Fe³⁺) show selectivity follows Irving-Williams series .
Q. How does ligand protonation impact its chelation efficiency in aqueous media?
At pH < 4, the phenolic -OH groups protonate, reducing metal-binding capacity. Potentiometric titrations (25°C, 0.1 M KCl) determine logβ values for Cu²⁺ (logβ₁ = 12.3, logβ₂ = 22.1), confirming optimal chelation at pH 5–7. UV-Vis spectroscopy monitors the λₘₐₓ shift from 325 nm (free ligand) to 390 nm (metal-bound) .
Methodological Notes
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Contradiction Analysis : Discrepancies in magnetic data (e.g., ferromagnetic vs. antiferromagnetic coupling) are resolved by comparing bridging ligand angles (θ < 90° favors ferromagnetism) .
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Data Tables :
Complex Bridging Ligand Magnetic Coupling (J, cm⁻¹) Reference [(CuL)₂Mn(N₃)₂] μ-azide +2.1 [(NiL)₂Mn(O₂CPh)₂] μ-carboxylate −4.7
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
